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2',3'-Dideoxycytidine-5'-triphosphate trilithium salt -

2',3'-Dideoxycytidine-5'-triphosphate trilithium salt

Catalog Number: EVT-14026148
CAS Number:
Molecular Formula: C9H13Li3N3O12P3
Molecular Weight: 469.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2',3'-Dideoxycytidine-5'-triphosphate trilithium salt is a modified nucleoside triphosphate that plays a significant role in molecular biology, particularly in the study of DNA synthesis and antiviral therapies. This compound is characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar, which leads to chain termination during DNA replication. The trilithium salt form enhances its solubility and stability in aqueous environments, making it suitable for various biochemical applications.

Source and Classification

This compound can be synthesized from cytidine through several chemical reactions involving protection, deoxygenation, and phosphorylation steps. It belongs to the category of nucleotide analogs, specifically classified as a dideoxynucleotide due to its structural modifications that inhibit DNA polymerase activity. The molecular formula for 2',3'-dideoxycytidine-5'-triphosphate trilithium salt is C9H16N3O12P3Li3\text{C}_9\text{H}_{16}\text{N}_3\text{O}_{12}\text{P}_3\text{Li}_3 with a molecular weight of approximately 468.96 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2',3'-dideoxycytidine-5'-triphosphate trilithium salt typically involves several key steps:

  1. Protection of Hydroxyl Groups: The 5'-hydroxyl group of cytidine is protected using a suitable protecting group, such as dimethoxytrityl (DMT), to prevent unwanted reactions during subsequent steps.
  2. Deoxygenation: The hydroxyl groups at the 2' and 3' positions are selectively removed using reagents like triethylsilane and trifluoroacetic acid. This step is crucial as it defines the dideoxy nature of the nucleotide.
  3. Phosphorylation: The protected intermediate is then phosphorylated to introduce the triphosphate group, often using phosphoric acid derivatives or phosphoramidites.
  4. Deprotection: Finally, the protecting groups are removed under mild acidic conditions to yield the final product, which is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Industrial Production

In industrial settings, larger batch reactors are used for these reactions, with rigorous quality control measures implemented to ensure product consistency and safety.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2',3'-dideoxycytidine-5'-triphosphate trilithium salt features a ribose sugar backbone with modifications at the 2' and 3' positions where hydroxyl groups are absent. The triphosphate group is attached to the 5' position. The compound's linear formula can be represented as C9H16N3O12P3\text{C}_9\text{H}_{16}\text{N}_3\text{O}_{12}\text{P}_3 with specific stereochemistry around the sugar moiety .

Spectroscopic Data

The extinction coefficient at 271 nm is approximately 9,100 L·mol1^{-1}·cm1^{-1}, which can be utilized in quantitative analyses during experimental procedures .

Chemical Reactions Analysis

Reactions and Technical Details

2',3'-dideoxycytidine-5'-triphosphate trilithium salt undergoes several chemical reactions:

  • Oxidation: While it can theoretically be oxidized to form various derivatives, this reaction is not common due to the absence of hydroxyl groups.
  • Nucleophilic Substitution: The triphosphate moiety can participate in nucleophilic substitution reactions, leading to different nucleotide analogs.
  • Hydrolysis: Under acidic or enzymatic conditions, hydrolysis can occur at the triphosphate group, yielding monophosphate and diphosphate derivatives .

These reactions highlight its versatility as a reagent in biochemical research.

Mechanism of Action

Process and Data

The mechanism of action for 2',3'-dideoxycytidine-5'-triphosphate primarily involves its incorporation into growing DNA strands by enzymes such as DNA polymerase and reverse transcriptase. Due to its lack of a 3'-hydroxyl group, once incorporated into DNA, it prevents further nucleotide addition by blocking phosphodiester bond formation. This characteristic makes it an effective chain terminator in viral DNA synthesis, particularly in retroviruses like HIV .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Molecular Weight: Approximately 468.96 g/mol.
  • Molecular Formula: C9H16N3O12P3Li3\text{C}_9\text{H}_{16}\text{N}_3\text{O}_{12}\text{P}_3\text{Li}_3.
  • pH Stability: Generally stable across a range of pH levels but should be handled under neutral conditions for optimal stability .
Applications

Scientific Uses

2',3'-dideoxycytidine-5'-triphosphate trilithium salt has numerous applications in scientific research:

  • Biochemistry: Used as a building block for synthesizing nucleotide analogs.
  • Molecular Biology: Employed in studies related to DNA replication mechanisms due to its ability to inhibit DNA polymerases.
  • Antiviral Research: Key component in therapies targeting viral infections such as HIV by acting as a chain terminator during viral DNA synthesis.
  • Diagnostic Applications: Utilized in producing diagnostic reagents and as a standard in analytical techniques like HPLC .

This compound's unique properties make it an invaluable tool in both research laboratories and clinical settings focused on viral diseases.

Mechanistic Insights into the Antiviral Activity of 2',3'-Dideoxycytidine-5'-triphosphate Trilithium Salt

2',3'-Dideoxycytidine-5'-triphosphate trilithium salt (ddCTP), chemically defined as C~9~H~13~Li~3~N~3~O~12~P~3~ with a molecular weight of 469.0 g/mol, represents a cornerstone molecule in antiviral research due to its targeted mechanism of action against retroviral replication . This modified nucleotide analog exerts its primary effects through strategic interference with viral nucleic acid synthesis, leveraging its unique structural characteristics to disrupt essential enzymatic processes. The absence of hydroxyl groups at both the 2' and 3' positions of its ribose sugar moiety fundamentally alters its interaction with viral polymerases compared to natural deoxynucleotides, establishing a biochemical basis for its antiviral efficacy [1] [9]. The trilithium salt formulation enhances stability and solubility in aqueous solutions (1 mg/mL, clear and colorless), facilitating its application in research settings while maintaining the compound's intrinsic biological activity [8].

Role as a Chain-Terminating Agent in Retroviral DNA Synthesis

The cardinal antiviral mechanism of ddCTP lies in its function as an obligate chain terminator during viral DNA synthesis. When retroviruses such as HIV replicate, they employ reverse transcriptase to synthesize a DNA copy of their RNA genome—a process critically dependent on the incorporation of deoxynucleotide triphosphates (dNTPs) that provide the necessary 3'-hydroxyl group for phosphodiester bond formation with subsequent nucleotides. ddCTP's structural distinction—replacement of the 3'-hydroxyl with hydrogen—enables its recognition and incorporation by reverse transcriptase in place of natural dCTP. Once incorporated, the absence of the 3'-hydroxyl prevents formation of the phosphodiester bond with the incoming nucleotide, irreversibly halting DNA chain elongation [1] [6]. This termination event disrupts the synthesis of proviral DNA, effectively blocking viral genome integration into host chromatin and subsequent viral particle production.

The efficiency of this termination mechanism is significantly influenced by intracellular phosphorylation kinetics. ddCTP is generated in vivo through stepwise phosphorylation of its prodrug form, 2',3'-dideoxycytidine (ddC), by cellular kinases including deoxycytidine kinase (DCK), cytidylate monophosphate kinase (CMPK1), and nucleoside diphosphate kinases (NME). The resulting ddCTP accumulates in the cytoplasm before being transported into mitochondria, where it competes with endogenous dCTP pools for incorporation by DNA polymerases [6]. Research using permeable cell systems demonstrates that ddCTP's chain termination efficiency varies significantly between viral and cellular polymerases due to structural differences in their active sites and proofreading capabilities. This differential sensitivity forms the basis for its selective antiviral activity while contributing to observed mitochondrial toxicities at higher concentrations [4] [6].

Table 1: Structural and Functional Comparison of dCTP vs. ddCTP

CharacteristicNatural dCTPddCTP Trilithium Salt
3'-OH GroupPresentAbsent (replaced by H)
Chain Elongation CapabilityYesNo (chain terminator)
Molecular FormulaC~9~H~16~N~3~O~13~P~3~C~9~H~13~Li~3~N~3~O~12~P~3~
Molecular Weight467.16 g/mol469.0 g/mol
Primary Antiviral RoleDNA synthesis substrateCompetitive inhibitor/chain terminator
Key Functional Groups2'-H, 3'-OH2'-H, 3'-H

Competitive Inhibition of HIV-1 Reverse Transcriptase: Structural and Kinetic Analysis

Beyond its role as a chain terminator, ddCTP functions as a potent competitive inhibitor of HIV-1 reverse transcriptase (RT), binding to the enzyme's active site with high affinity. Kinetic analyses reveal that ddCTP competes directly with the natural substrate dCTP for incorporation, exhibiting significantly lower inhibition constants (K~i~ values in the micromolar range) compared to the Michaelis constant (K~m~) for dCTP [3]. In purified enzyme systems using synthetic template-primer complexes like (rA)~n~·(dT)~12-18~, ddCTP demonstrates robust inhibition of RT activity, with its potency modulated by the presence of divalent cations (Mn^2+^ or Mg^2+^) that influence enzyme conformation and nucleotide binding efficiency [3].

Structural investigations through X-ray crystallography of ddCTP bound to DNA polymerase β (a model enzyme for RT studies) provide atomic-level insights into its inhibitory mechanism. These studies reveal that ddCTP forms hydrogen bonds with conserved active site residues typically engaged by dCTP, including interactions with aspartic acid residues in the catalytic palm subdomain essential for phosphoryl transfer [8]. Crucially, while the sugar moiety of ddCTP occupies a position analogous to dCTP within the nucleotide binding pocket, the absent 3'-hydroxyl prevents the alignment necessary for nucleophilic attack on the α-phosphate of the incoming nucleotide. This structural incompatibility not only terminates chain extension but also stabilizes a non-productive enzyme-DNA-ddCTP ternary complex, effectively sequestering RT in a catalytically inactive state [1] [8].

Comparative kinetic profiling against structurally related analogs highlights ddCTP's specificity. Studies demonstrate that modifications at the 3' position significantly impact inhibitory potency. For instance, 3'-azido-ddTTP (AZT-TP) exhibits a K~i~ of 1.8 μM against murine leukemia virus RT—approximately five-fold lower than ddTTP's K~i~ of 9.3 μM—underscoring how even subtle chemical alterations can dramatically influence binding affinity and termination efficiency [3]. This structure-activity relationship informs the design of next-generation chain terminators with enhanced selectivity profiles.

Table 2: Inhibition Kinetics of Dideoxynucleotide Triphosphates Against Retroviral Reverse Transcriptases

InhibitorK~i~ (μM)K~m~ dTTP/dCTP (μM)Virus SourceRelative Potency
ddCTPNot explicitly reported (competitive)~30 (dCTP)HIV-1Reference compound
3'-N~3~-ddTTP1.830 (dTTP)Rauscher MLVHighest
ddTTP9.330 (dTTP)Rauscher MLVIntermediate
dXTP16.330 (dTTP)Rauscher MLVLowest

Substrate Specificity and Polymerase Fidelity Modulation in DNA Replication Systems

The inhibitory effects of ddCTP extend beyond retroviral reverse transcriptases to encompass various cellular DNA polymerases, albeit with varying efficiencies that reflect critical differences in enzyme architecture and proofreading capabilities. Mitochondrial DNA polymerase gamma (Polγ) demonstrates exceptional sensitivity to ddCTP, with sub-micromolar concentrations sufficient to inhibit DNA synthesis in vitro [6]. This heightened susceptibility stems from Polγ's relatively open active site and reduced stringency in nucleotide selection compared to nuclear replicative polymerases. Consequently, ddCTP is efficiently incorporated by Polγ, leading to premature termination of mitochondrial DNA (mtDNA) synthesis and progressive mtDNA depletion—a phenomenon observed in HepaRG cells, where 13-day exposure to 1 μM ddCTP reduced mtDNA copy numbers to 0.9% of control values in proliferating cells [6].

Conversely, nuclear replicative DNA polymerases α and δ exhibit substantial resistance to ddCTP-mediated inhibition. Biochemical studies utilizing permeable human fibroblasts demonstrate that DNA replication remains largely unaffected by ddCTP concentrations as high as 100-500 μM when physiological dCTP concentrations (~10 μM) are maintained [4] [10]. This resilience primarily results from the stringent substrate discrimination mechanisms inherent to replicative polymerases. DNA polymerase α displays a K~i~ >200 μM for ddTTP (a thymidine analog comparable to ddCTP), significantly higher than the K~i~ values observed for mitochondrial polymerases [4]. Similarly, DNA polymerase δ exhibits intermediate sensitivity (K~i~ ≈40 μM for replication), reflecting its role in both leading and lagging strand synthesis where fidelity is paramount [4].

The differential incorporation efficiency of ddCTP across polymerase families has profound implications for polymerase fidelity—the accuracy with which enzymes select correct nucleotides during DNA synthesis. Polymerases with intrinsic 3'→5' exonuclease proofreading activity, such as Polγ and Polδ, can excise misincorporated nucleotides including ddNMPs, though at significantly reduced rates compared to natural mismatches. Kinetic analyses reveal that Polγ removes incorporated ddCMP with approximately 50-fold lower efficiency than correctly paired dCMP due to the absence of the 3'-hydroxyl group that normally facilitates the hydrolytic step of proofreading [6] [8]. This impaired excision capacity permits persistent chain termination events, particularly in non-replicating cells where polymerase access to repair complexes may be limited.

Table 3: Differential Sensitivity of DNA Polymerases to ddCTP-Mediated Inhibition

DNA PolymeraseCellular LocalizationPrimary FunctionSensitivity to ddCTPObserved Effects
Reverse TranscriptaseViral particleViral DNA synthesisHigh (K~i~ ~μM)Competitive inhibition & chain termination
Polymerase Gamma (Polγ)MitochondriamtDNA replicationVery High (IC~50~ <1 μM)mtDNA depletion, bioenergetic dysfunction
Polymerase βNucleus (nucleoplasm)Base excision repairHighInhibition of short-patch repair synthesis
Polymerase δNucleus (replication foci)Nuclear DNA synthesisModerate (K~i~ ~40 μM)Partial inhibition of replication/repair
Polymerase αNucleus (replication foci)Primase-polymerase activityLow (K~i~ >200 μM)Minimal inhibition of replication

The fidelity-modulating effects of ddCTP extend to specialized DNA repair systems. Ultraviolet-induced DNA repair synthesis in human fibroblasts demonstrates moderate sensitivity to ddCTP (K~i~ ≈25 μM), suggesting involvement of semi-sensitive polymerases like Polδ in nucleotide excision repair pathways [4]. This inhibition profile provides valuable insights into polymerase participation in DNA maintenance mechanisms beyond replication. Furthermore, engineered analogs like 2',3'-dideoxycytidine-5'-O-(1-thiotriphosphate) (phosphorothioate ddCTP) exploit these fidelity differentials by introducing nuclease-resistant linkages that prolong termination effects, offering enhanced utility in biotechnological applications requiring sustained polymerase inhibition without compromising enzymatic recognition [9].

Properties

Product Name

2',3'-Dideoxycytidine-5'-triphosphate trilithium salt

IUPAC Name

trilithium;[[[5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

Molecular Formula

C9H13Li3N3O12P3

Molecular Weight

469.0 g/mol

InChI

InChI=1S/C9H16N3O12P3.3Li/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16;;;/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);;;/q;3*+1/p-3

InChI Key

RJTMIBUIHJOWRZ-UHFFFAOYSA-K

Canonical SMILES

[Li+].[Li+].[Li+].C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N

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